

Unveiling the Kinase Selectivity Profile of CBS-3595: A Comparative Guide

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Compound of Interest

Compound Name: CBS-3595

Cat. No.: B1668694

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For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a comprehensive analysis of the cross-reactivity of **CBS-3595**, a dual inhibitor of p38 α mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4), with other kinases. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways to offer a clear perspective on the compound's off-target effects.

CBS-3595 has been profiled against a broad panel of 134 protein kinases to determine its selectivity. While demonstrating potent inhibition of its primary target, p38 α MAPK, the compound exhibited cross-reactivity with a small subset of other kinases at a concentration of 10 μ M. This guide focuses on these identified off-target kinases to provide a thorough understanding of the compound's activity profile.

Kinase Inhibition Profile of CBS-3595

The kinase selectivity of **CBS-3595** was assessed in a comprehensive screening panel. The following table summarizes the key findings, highlighting the primary target and the significant off-target kinases that showed more than 30% inhibition at a 10 μ M concentration of the compound.^[1]

Kinase Target	Classification	% Inhibition at 10 μ M
p38 α MAPK	Primary Target	Potent Inhibition (IC ₅₀ in low nM range)
JNK2 α 2	Off-Target	> 30%
JNK3	Off-Target	> 30%
CK1 δ	Off-Target	> 30%

Note: The specific percentage of inhibition for the off-target kinases is reported as greater than 30% as per the available literature. The IC₅₀ for the primary target, p38 α MAPK, is known to be in the low nanomolar range, indicating high potency.[\[1\]](#)

Experimental Protocols

The determination of kinase inhibition by **CBS-3595** was performed using a standardized in vitro kinase assay. The following protocol provides a representative methodology for assessing the inhibitory activity of a compound against a panel of kinases.

In Vitro Radiometric Protein Kinase Assay

This assay quantifies the transfer of a radiolabeled phosphate from ATP to a specific substrate by a given kinase.

Materials:

- Purified recombinant kinases (p38 α MAPK, JNK2 α 2, JNK3, CK1 δ , and others in the screening panel)
- Specific peptide substrates for each kinase
- CBS-3595** (dissolved in DMSO)
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β -mercaptoethanol)
- [γ -³³P]ATP

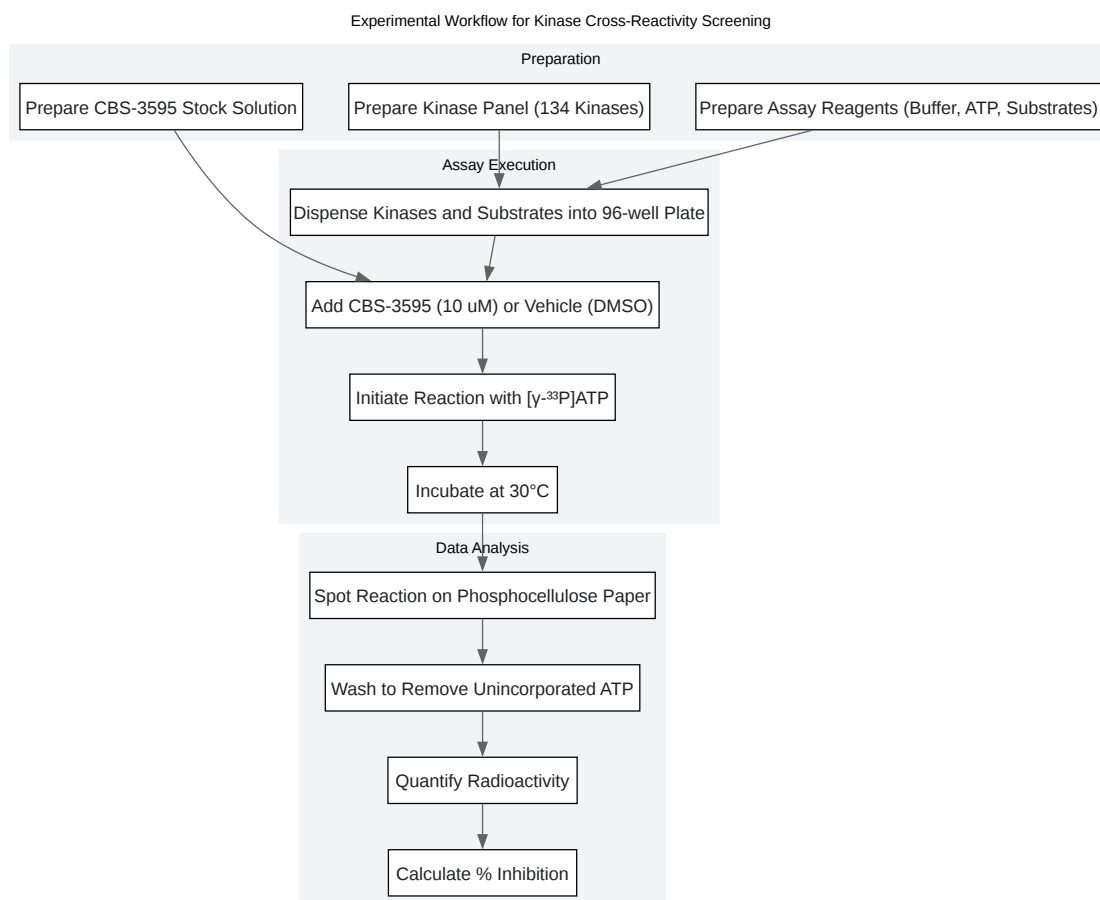
- Phosphocellulose paper
- Phosphoric acid wash solution
- Scintillation counter

Procedure:

- **Reaction Setup:** In a 96-well plate, combine the kinase reaction buffer, the specific kinase, and its corresponding substrate.
- **Compound Addition:** Add **CBS-3595** at the desired concentration (e.g., 10 μ M) or vehicle (DMSO) to the appropriate wells.
- **Initiation of Reaction:** Start the kinase reaction by adding $[\gamma\text{-}^{33}\text{P}]\text{ATP}$.
- **Incubation:** Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
- **Termination:** Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
- **Washing:** Wash the phosphocellulose paper extensively with phosphoric acid solution to remove unincorporated $[\gamma\text{-}^{33}\text{P}]\text{ATP}$.
- **Quantification:** Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
- **Data Analysis:** Calculate the percentage of kinase inhibition by comparing the radioactivity in the wells treated with **CBS-3595** to the vehicle control wells.

Signaling Pathways and Experimental Workflow

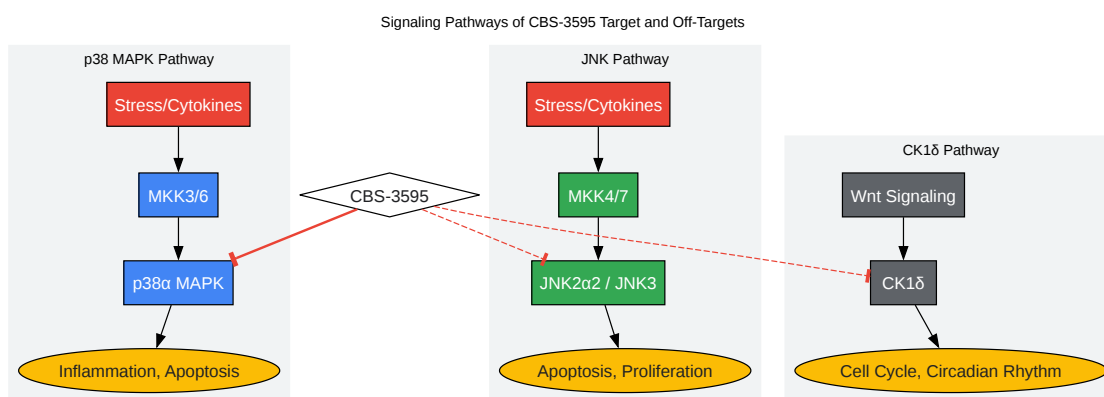
To visualize the biological context of **CBS-3595**'s activity, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow for assessing kinase cross-reactivity.



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Experimental workflow for kinase cross-reactivity screening.

The primary target of **CBS-3595**, p38 α MAPK, is a key component of the MAPK signaling cascade, which is activated by cellular stress and inflammatory cytokines. The off-targets, JNK2 α 2 and JNK3, are members of another MAPK pathway, while CK1 δ is involved in various cellular processes, including Wnt signaling and cell cycle regulation.



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References

- 1. pubs.acs.org [pubs.acs.org]
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